molecular formula C9H10BrFO2 B1369888 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene CAS No. 439814-87-6

4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene

Cat. No.: B1369888
CAS No.: 439814-87-6
M. Wt: 249.08 g/mol
InChI Key: LUBJMTAUCIBGNJ-UHFFFAOYSA-N
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Description

4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene (CAS: 439814-87-6) is a substituted benzene derivative featuring a bromo group at the 4-position, a fluorine atom at the 2-position, and a dimethoxymethyl group at the 1-position. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structure combines halogenated and ether functionalities, enabling diverse reactivity in cross-coupling reactions and nucleophilic substitutions.

Properties

IUPAC Name

4-bromo-1-(dimethoxymethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2/c1-12-9(13-2)7-4-3-6(10)5-8(7)11/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBJMTAUCIBGNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=C(C=C1)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593672
Record name 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene
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Molecular Weight

249.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439814-87-6
Record name 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene
Source CAS Common Chemistry
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Record name 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 4-bromo-1-(dimethoxymethyl)-2-fluoro
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Preparation Methods

Starting Material and Functional Group Introduction

A typical approach begins with 1-fluorobenzene or a suitable fluorinated benzene derivative. The dimethoxymethyl group (a protected aldehyde functionality) is introduced via acetal formation using dimethoxymethane or related reagents under acidic catalysis, yielding 1-(dimethoxymethyl)-2-fluorobenzene as an intermediate.

Bromination Step

Selective bromination is then performed on the intermediate. The bromination is carried out using bromine or brominating agents such as N-bromosuccinimide (NBS) in an inert solvent like dichloromethane. The reaction temperature is maintained low (typically 0 to 5 °C) to ensure regioselectivity and to avoid polybromination or side reactions.

The presence of the electron-withdrawing fluorine and the electron-donating dimethoxymethyl groups directs the bromine to the 4-position relative to the dimethoxymethyl substituent, yielding 4-bromo-1-(dimethoxymethyl)-2-fluorobenzene.

Reaction Conditions Summary

Step Reagents/Conditions Solvent Temperature Time Notes
Dimethoxymethylation Dimethoxymethane, acid catalyst Dichloromethane or similar 0–25 °C 1–3 hours Formation of dimethoxymethyl group
Bromination Bromine or N-bromosuccinimide (NBS) Dichloromethane 0–5 °C 1–2 hours Controlled to avoid polybromination

Industrial Scale Considerations

Industrial synthesis employs continuous flow reactors to enhance control over reaction parameters, improving yield and purity. Automated systems regulate temperature, reagent addition rates, and mixing to prevent side reactions and ensure reproducibility.

Research Findings and Mechanistic Insights

  • The dimethoxymethyl group serves as a protective acetal, stabilizing the aldehyde functionality during bromination, preventing undesired side reactions.
  • The fluorine atom’s strong inductive effect influences the regioselectivity of bromination, favoring substitution at the para position relative to the dimethoxymethyl group.
  • Low-temperature bromination minimizes the formation of polybrominated byproducts.
  • The use of inert solvents such as dichloromethane provides a non-reactive medium that preserves the integrity of sensitive functional groups.

Comparative Analysis with Related Compounds

While direct literature on this compound is limited, analogous compounds like 2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene have been synthesized using similar methods involving controlled bromination of fluorinated dimethoxymethylbenzenes. The synthetic principles are transferable and validated across these related compounds.

Summary Table of Preparation Methods

Parameter Description
Starting material 1-Fluorobenzene or fluorinated benzene derivative
Protective group formation Acid-catalyzed acetal formation with dimethoxymethane
Brominating agent Bromine (Br2) or N-bromosuccinimide (NBS)
Solvent Dichloromethane (inert, aprotic)
Temperature control 0–5 °C during bromination
Reaction time 1–3 hours for acetal formation; 1–2 hours for bromination
Purification Standard extraction, washing, and vacuum distillation or chromatography

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine and fluorine atoms can be reduced under specific conditions to yield dehalogenated products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts is commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Reduction Reactions: Products include dehalogenated benzene derivatives.

Scientific Research Applications

4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene exerts its effects depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions by stabilizing or destabilizing intermediates through inductive and resonance effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

The following compounds share the bromo-fluoro-benzene core but differ in substituent groups, leading to distinct physicochemical and reactivity profiles:

Compound Name CAS Number Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Key Applications
4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene 439814-87-6 Dimethoxymethyl C9H10BrFO2 249.08 Intermediate in drug synthesis
4-Bromo-1-(bromomethyl)-2-fluorobenzene 76283-09-5 Bromomethyl C7H5Br2F 267.92 Alkylation agent in sultam synthesis
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene 749932-17-0 Difluoromethoxy C7H4BrF3O 225.01 Fluorinated building block
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 105529-58-6 Trifluoromethoxy C7H3BrF4O 259.00 High-value agrochemical precursor
4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene N/A 3-Chloropropoxy C9H9BrClFO 294.53 Specialty polymer intermediate

Key Comparative Insights

Physicochemical Properties
  • Boiling Points : The difluoromethyl variant (CAS 749932-17-0) has a boiling point of 199.1°C , while the bromomethyl analogue (CAS 76283-09-5) lacks reported data but is expected to have higher volatility due to bromine’s molecular weight .
  • Stability : Trifluoromethoxy and difluoromethoxy groups confer resistance to hydrolysis compared to dimethoxymethyl, which may hydrolyze under acidic conditions .

Biological Activity

4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and a dimethoxymethyl group attached to a benzene ring. Its molecular formula is C9H10BrFO2C_9H_{10}BrFO_2 with a molecular weight of 249.08 g/mol. This compound has garnered attention for its potential biological activity, particularly in medicinal chemistry and agrochemical applications.

The biological activity of this compound is largely influenced by its structural components. The presence of the bromine and fluorine atoms can enhance its reactivity through electrophilic substitution reactions, while the dimethoxymethyl group may influence its solubility and interaction with biological targets.

Potential Mechanisms:

  • Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles, which may lead to the formation of biologically active derivatives.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or other derivatives, which may have distinct biological activities.

Biological Studies

Research on this compound's biological activity is limited but suggests potential applications in drug development:

  • Antimicrobial Activity: Preliminary studies indicate that halogenated aromatic compounds can exhibit antimicrobial properties. The specific interactions of this compound with bacterial membranes or enzymes warrant further investigation.
  • Enzyme Inhibition: Compounds similar to this structure have been studied for their ability to inhibit specific enzymes, which could be relevant in treating diseases.
  • Pharmacological Applications: Its unique structure may allow it to serve as a precursor in synthesizing novel therapeutic agents.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have shown promising results:

  • Study on Halogenated Compounds: Research indicates that brominated and fluorinated compounds often exhibit enhanced biological activity due to their ability to mimic natural substrates in biochemical pathways.
  • Toxicological Assessments: Toxicity studies on structurally similar compounds suggest that halogenation can affect the safety profile, indicating that careful evaluation is necessary for any therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-Bromo-1,2-dimethoxybenzeneC9H11BrO2Lacks fluorineModerate antimicrobial
4-Bromo-1,2-difluorobenzeneC9H7BrF2Additional fluorinePotentially higher reactivity
4-Bromo-1-(methoxy)-3-fluorobenzeneC9H10BrF ODifferent methoxy positioningVaries based on substitution

This table illustrates how variations in substituents can influence both chemical reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing the dimethoxymethyl group into bromo-fluorobenzene derivatives, and how do reaction conditions influence yield?

  • The dimethoxymethyl group is typically introduced via nucleophilic substitution or alkylation. For example, alkylation of a bromo-fluorobenzene precursor with a dimethoxymethylating agent (e.g., dimethoxymethane derivatives) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile is common . Temperature control (0–60°C) and stoichiometric ratios are critical to minimize side reactions such as over-alkylation. Monitoring via TLC or LC-MS ensures reaction completion .

Q. Which spectroscopic techniques are most reliable for confirming the structure of 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene?

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), fluorinated carbons (δ ~160 ppm for C-F), and dimethoxymethyl resonances (δ 3.2–3.5 ppm for OCH₃; δ ~100 ppm for the acetal carbon) . HSQC/HMBC correlations confirm connectivity .
  • LC-MS : Molecular ion peaks ([M+H]+ or [M-H]-) validate molecular weight, while fragmentation patterns confirm substituent positions .
  • X-ray crystallography (if crystals are obtainable) provides definitive structural proof, though challenges in crystallization may require screening multiple solvent systems .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the benzene ring in the presence of bromo, fluoro, and dimethoxymethyl groups?

  • The electron-withdrawing bromo and fluoro groups direct electrophilic substitutions to meta/para positions, while the dimethoxymethyl group (electron-donating) may activate ortho/para sites. Computational methods (DFT) predict reactivity, and experimental validation via competitive reactions or kinetic studies optimizes conditions . For example, Suzuki couplings may require Pd catalysts (e.g., Pd(PPh₃)₄) and ligands to enhance selectivity .

Q. What are the stability concerns for this compound under varying storage or reaction conditions?

  • The acetal group (dimethoxymethyl) is prone to hydrolysis under acidic or aqueous conditions. Storage in anhydrous environments (e.g., molecular sieves) and inert atmospheres (N₂/Ar) is recommended . Thermal stability should be assessed via TGA/DSC, with reactions conducted below decomposition thresholds (often 100–150°C) .

Q. How can conflicting spectroscopic data from different studies be resolved?

  • Cross-validation : Use orthogonal techniques (e.g., 2D NMR, HR-MS) to confirm assignments. For example, overlapping 1H NMR signals can be deconvoluted via COSY or NOESY .
  • Crystallographic refinement (e.g., SHELXL ) resolves ambiguities in bond lengths/angles. If crystallization fails, compare experimental IR/Raman spectra with computational (DFT) predictions .

Data Contradiction and Methodological Challenges

Q. Why might LC-MS or NMR data from synthesized batches differ from literature values?

  • Impurities : Trace solvents (DMF, DMSO) or residual reagents may shift signals. Purification via C18 reverse-phase chromatography or recrystallization improves purity .
  • Tautomerism/Conformers : The dimethoxymethyl group’s flexibility may lead to dynamic NMR effects. Variable-temperature NMR (e.g., 25–80°C) or DFT calculations can identify dominant conformers .

Q. What experimental design considerations are critical for scaling up synthesis without compromising yield?

  • Kinetic profiling : Identify rate-limiting steps (e.g., alkylation) and optimize catalyst loading or solvent volume .
  • Flow chemistry : Continuous processes reduce side reactions and improve heat/mass transfer for sensitive intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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